molecular formula C15H18N6O2 B12211406 2-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

2-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B12211406
M. Wt: 314.34 g/mol
InChI Key: LQZNNNVMNYTPOM-UHFFFAOYSA-N
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Description

2-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methoxyphenyl group and an ethanolamine moiety

Preparation Methods

The synthesis of 2-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with the 4-methoxyphenyl group:

    Attachment of the ethanolamine moiety: The final step involves the reaction of the intermediate compound with ethanolamine under suitable conditions to yield the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanolamine moiety can be replaced with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

2-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol has been explored for various scientific research applications, including:

    Medicinal Chemistry: It has shown potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound has been used in studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states and downstream effects on cell signaling.

Comparison with Similar Compounds

Similar compounds to 2-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their biological activity and applications. Some examples include:

  • 2-({4-[(4-ethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
  • 2-({4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Properties

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

2-[[4-(4-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C15H18N6O2/c1-21-14-12(9-17-21)13(19-15(20-14)16-7-8-22)18-10-3-5-11(23-2)6-4-10/h3-6,9,22H,7-8H2,1-2H3,(H2,16,18,19,20)

InChI Key

LQZNNNVMNYTPOM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCCO

Origin of Product

United States

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